molecular formula C24H9F18P B065459 Tris[3,5-bis(trifluoromethyl)phenyl]phosphine CAS No. 175136-62-6

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Cat. No.: B065459
CAS No.: 175136-62-6
M. Wt: 670.3 g/mol
InChI Key: ITJHLZVYLDBFOJ-UHFFFAOYSA-N
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Description

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the chemical formula

C24H9F18PC_{24}H_{9}F_{18}PC24​H9​F18​P

. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. This compound is notable for its high thermal and chemical stability, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

PCl3+3LiC6H3(CF3)2P(C6H3(CF3)2)3+3LiClPCl_3 + 3 \text{LiC}_6H_3(\text{CF}_3)_2 \rightarrow P(\text{C}_6H_3(\text{CF}_3)_2)_3 + 3 \text{LiCl} PCl3​+3LiC6​H3​(CF3​)2​→P(C6​H3​(CF3​)2​)3​+3LiCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding phosphine oxide.

    Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

    Coordination: As a ligand, it forms stable complexes with various transition metals.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Metal Salts: Palladium, platinum, and nickel salts for complex formation.

Major Products:

    Phosphine Oxide: Formed during oxidation.

    Metal Complexes: Various metal-phosphine complexes used in catalysis.

Chemistry:

    Catalysis: Widely used as a ligand in homogeneous catalysis, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Material Science: Utilized in the synthesis of advanced materials due to its stability and electronic properties.

Biology and Medicine:

    Drug Development: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals due to its ability to form stable complexes with metals.

Industry:

    Polymerization Catalysts: Used in the production of polymers and plastics.

    Electronics: Employed in the manufacture of electronic components due to its high thermal stability.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine
  • Tris(4-trifluoromethylphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine

Comparison: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its electron-withdrawing capability compared to other phosphines. This property makes it particularly effective in stabilizing metal centers and facilitating catalytic processes. Its high thermal stability and resistance to oxidation also set it apart from other similar compounds.

Properties

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H9F18P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380755
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-62-6
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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